

Early Clinical Studies of Lambrolizumab (MK-3475): A Technical Overview

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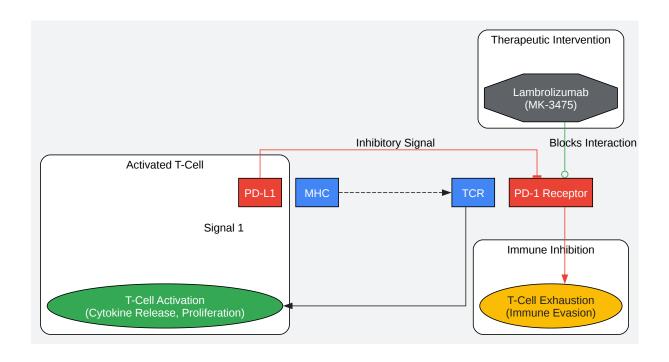
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the seminal early clinical studies of **Lambrolizumab** (MK-3475), now known as Pembrolizumab. **Lambrolizumab** is a humanized monoclonal IgG4 antibody designed to block the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2.[1][2] This document synthesizes key findings from the foundational Phase 1b KEYNOTE-001 trial, focusing on quantitative data, experimental protocols, and the underlying mechanism of action for an audience of research and development professionals.

Core Mechanism: The PD-1/PD-L1 Signaling Pathway

The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and promotes self-tolerance.[1] Many tumors exploit this pathway to evade immune surveillance by overexpressing PD-L1 on their surface.[2][3] When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it transmits an inhibitory signal, leading to T-cell exhaustion and rendering the immune cell unable to destroy the cancer cell. **Lambrolizumab** is designed to disrupt this interaction, thereby restoring the T-cell's natural antitumor activity.





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Diagram 1: Lambrolizumab's Mechanism of Action.

Pivotal Phase 1b Study: KEYNOTE-001

The foundational study for **Lambrolizumab** was the Phase 1b KEYNOTE-001 trial (NCT01295827), a multi-cohort, open-label study that evaluated the drug's safety, tolerability, and antitumor activity in patients with advanced solid tumors. The initial dose-escalation and expansion cohorts in patients with advanced melanoma provided the crucial preliminary evidence of efficacy that propelled its rapid development.



Experimental Protocol: KEYNOTE-001 (Melanoma Cohorts)

Study Design:

- Dose Escalation: A traditional 3+3 design was used initially to establish safety and tolerability, with doses of 1, 3, and 10 mg/kg.
- Expansion Cohorts: Following the dose-escalation phase, the study was expanded to include
 a larger population of patients with advanced melanoma. Patients were enrolled into cohorts
 receiving one of three dosing regimens: 10 mg/kg every two weeks (Q2W), 10 mg/kg every
 three weeks (Q3W), or 2 mg/kg Q3W.
- Treatment Duration: Lambrolizumab was administered via intravenous infusion until confirmed disease progression or the development of unacceptable toxicity.

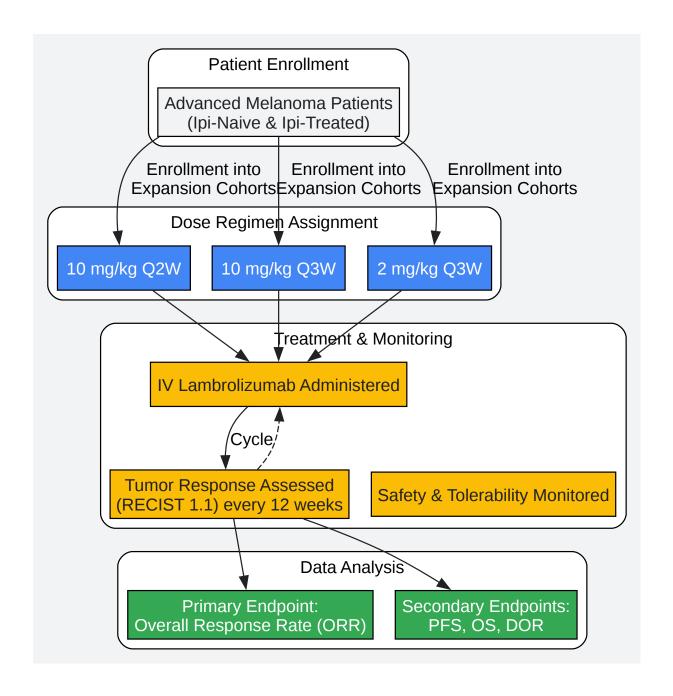
Patient Population:

- Inclusion Criteria: Patients with advanced, unresectable melanoma were enrolled. The study included patients who were both naïve to the CTLA-4 inhibitor ipilimumab and those who had been previously treated with it.
- Exclusion Criteria: Key exclusions included prior treatment with a PD-1 or PD-L1 inhibitor and active autoimmune disease requiring systemic steroids.

Endpoints and Assessments:

- Primary Endpoints: The initial aims were to define dose-limiting toxicities (DLTs), characterize pharmacokinetics, and establish a recommended Phase 2 dose. In the expansion cohorts, the primary efficacy endpoint was the Overall Response Rate (ORR).
- Secondary Endpoints: Secondary objectives included Progression-Free Survival (PFS),
 Overall Survival (OS), and Duration of Response (DOR).
- Tumor Assessment: Tumor responses were systematically assessed every 12 weeks by an independent, blinded radiographic review according to the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).





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Diagram 2: KEYNOTE-001 Melanoma Cohort Workflow.

Clinical Efficacy Data (Advanced Melanoma)

Early results from the KEYNOTE-001 expansion cohort of 135 patients with advanced melanoma demonstrated significant and durable antitumor activity. The data, presented at



ASCO in 2013 and published in the New England Journal of Medicine, were instrumental in the drug's development.

Efficacy Endpoint	10 mg/kg Q2W	10 mg/kg Q3W	2 mg/kg Q3W	All Doses Pooled
Number of Patients	-	-	-	135
Overall Response Rate (ORR)	52%	-	25%	38%
Complete Response (CR)	10%	-	-	-
Progression-Free Survival (PFS)	-	-	-	>7 months (median)
Duration of Response (DOR)	28+ to 240+ days	28+ to 240+ days	28+ to 240+ days	Median not reached
Continued Response	-	-	-	81% of responders still on treatment at time of analysis

Data compiled from the initial Phase 1b expansion study results as of March 2013.

Notably, the response rates were similar between patients who had previously received ipilimumab (38%) and those who had not (37%), indicating efficacy in a treatment-refractory population.

Safety and Tolerability Profile

Lambrolizumab was generally well-tolerated in early trials, with most adverse events being mild to moderate and manageable.



Adverse Event (AE) Profile	Incidence / Details	
Most Common Drug-Related AEs	Fatigue (22-30%), Rash (18-21%), Pruritus (14-21%), Diarrhea (20%). Mostly Grade 1/2.	
Grade 3/4 Drug-Related AEs	10-13% of patients.	
Most Common Grade 3/4 AEs	Rash (2%), Fatigue (1.5%), Elevated AST (1.5%).	
Serious AEs of Interest	Pneumonitis (4-6 cases reported, all Grade 1/2).	
Discontinuation due to AEs	Three patients discontinued due to treatment- related AEs (Grade 2 fatigue, pneumonitis, and decreased weight).	

Data from analyses of 133-135 patients in the KEYNOTE-001 melanoma cohort.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Pharmacokinetic analysis from early trials across various solid tumors provided the rationale for the dosing regimens selected for later-stage studies.



PK/PD Parameter	Finding
Half-Life	14–22 days.
Distribution	Small volume of distribution at steady state (7.4 L), suggesting limited extravascular distribution.
Clearance	Linear serum exposure over the 0.1–10.0 mg/kg dose range; lower doses were associated with a non-linear clearance component.
Target Engagement	Ex vivo experiments suggested that complete peripheral PD-1 receptor engagement began at doses of 1 mg/kg and was durable for at least 21 days.
Dose Rationale	Translational modeling predicted robust responses at doses ≥2 mg/kg Q3W, with limited activity below 1.0 mg/kg Q3W. This supported the evaluation of 2 mg/kg Q3W and 10 mg/kg (Q2W/Q3W) doses.

Conclusion

The early clinical studies of **Lambrolizumab** (MK-3475), particularly the KEYNOTE-001 trial, were pivotal in establishing its foundational safety and efficacy profile. The trial demonstrated substantial and durable antitumor activity in patients with advanced melanoma, including those refractory to prior therapies, with a manageable safety profile. The robust data on response rates, coupled with a clear understanding of its mechanism of action and favorable pharmacokinetics, led to an expedited development program and its eventual approval as a cornerstone therapy in immuno-oncology. These initial findings fundamentally altered the treatment landscape for advanced melanoma and paved the way for its investigation in numerous other malignancies.

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